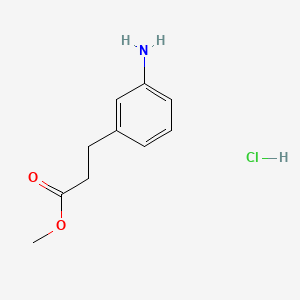

3-AMino-benzenepropanoic acid Methyl ester HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-AMino-benzenepropanoic acid Methyl ester HCl” is a chemical compound with the molecular formula C10H14ClNO2. It is also known as Benzenepropanoic acid, 3-amino-, methyl ester, hydrochloride .

Molecular Structure Analysis

The molecular structure of “3-AMino-benzenepropanoic acid Methyl ester HCl” consists of a benzene ring attached to a propanoic acid group with an amino group at the 3rd position . The ester functional group is formed by the reaction of the carboxylic acid group of the propanoic acid with methanol, and the compound is further converted to its hydrochloride salt .Chemical Reactions Analysis

Esters, including “3-AMino-benzenepropanoic acid Methyl ester HCl”, can undergo a variety of chemical reactions. One of the most common reactions is hydrolysis, which can occur under acidic or basic conditions . Under acidic conditions, the ester reacts with water to form a carboxylic acid and an alcohol . Under basic conditions, the ester reacts with a base to form a carboxylate salt and an alcohol .Wissenschaftliche Forschungsanwendungen

Xylan Derivatives and Biopolymer Applications

Research on xylan derivatives demonstrates the potential of chemical modifications to create biopolymer ethers and esters with specific properties. These modifications can influence the functional groups, substitution degree, and pattern, affecting the material's properties and applications. For instance, novel xylan esters synthesized through the conversion of hemicellulose with various acids and activating agents under specific conditions have been explored for drug delivery and other applications due to their ability to form nanoparticles with a narrow size distribution. This illustrates the importance of chemical modifications in developing new materials for biomedical applications (Petzold-Welcke et al., 2014).

Fatty Acid Esters and Food Safety

The study of fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, reveals concerns regarding their potential nephrotoxicity and testicular toxicity, highlighting the critical aspect of chemical toxicants in food safety. This research underscores the importance of understanding the toxicological profiles of chemical compounds used in food processing and their implications for human health. The detection of these esters in various food categories and human breast milk calls for advanced research to mitigate their presence and impact (Gao et al., 2019).

Flavor Compounds in Foods

Investigations into branched aldehydes, derived from amino acids, as flavor compounds in food products highlight the significance of understanding chemical pathways and the influence of molecular structure on sensory properties. Such research not only contributes to the food industry by enhancing flavor profiles but also offers insights into metabolic conversions and microbial interactions relevant to food chemistry (Smit et al., 2009).

Metabolism of Aspartyl Moiety in Aspartame

The metabolism of the aspartyl moiety in aspartame, a widely used artificial sweetener, into aspartic acid, phenylalanine, and methanol upon hydrolysis in the gut, reflects the broader interest in the metabolic pathways of synthetic compounds. Understanding these pathways is essential for assessing the safety and health impacts of food additives and pharmaceuticals (Ranney & Oppermann, 1979).

Eigenschaften

IUPAC Name |

methyl 3-(3-aminophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXYAKKZOLELBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-AMino-benzenepropanoic acid Methyl ester HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)